8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.22195442 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Activity
A study explores the synthesis of a series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with variations at the 8 position, for screening as antihypertensive agents. Among these, compounds with specific substituents demonstrated significant activity as alpha-adrenergic blockers, highlighting their potential in managing hypertension without the risk of orthostatic hypotension at effective doses (Caroon et al., 1981).
Transformations into Heterocyclic Compounds
Another research effort describes the transformation of related chemical structures into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other heterocyclic compounds. These transformations showcase the versatility of the core structure in synthesizing a wide array of heterocyclic compounds for further biological and chemical evaluation (Kolar et al., 1996).
Angiotensin II Antagonism
Research into N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles, which include derivatives of the core structure, demonstrated potent activity against AT1 receptors. These findings suggest the potential for compounds derived from the core structure in treating conditions mediated by angiotensin II, such as hypertension and heart failure (Harmat et al., 1995).
Anticancer and Antidiabetic Potential
The development of spirothiazolidines analogs from a compound structurally related to the core molecule has been explored for anticancer and antidiabetic applications. These compounds showed significant activity against human breast carcinoma and liver carcinoma cell lines, in addition to inhibiting alpha-amylase and alpha-glucosidase, suggesting a dual therapeutic potential (Flefel et al., 2019).
Novel Syntheses of Heterocycles
Studies have also focused on synthesizing a variety of N-heterocycles starting from compounds structurally similar to the core molecule. These syntheses lead to the generation of compounds with potential biological activities, showcasing the chemical diversity and applicability of the core structure in generating pharmacologically relevant molecules (El-Saghier et al., 2010).
Eigenschaften
IUPAC Name |
8-[4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-15(13-29-2)26-17(24-16-5-4-10-22-19(16)26)6-3-7-18(27)25-11-8-21(9-12-25)14-23-20(28)30-21/h4-5,10,15H,3,6-9,11-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFXPYFSOZDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=NC2=C1N=CC=C2)CCCC(=O)N3CCC4(CC3)CNC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.